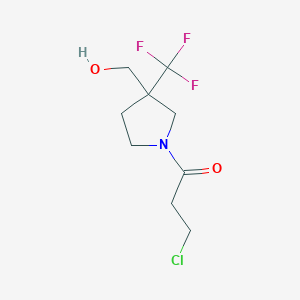

3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

CAS No.: 2098012-31-6

Cat. No.: VC3125528

Molecular Formula: C9H13ClF3NO2

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098012-31-6 |

|---|---|

| Molecular Formula | C9H13ClF3NO2 |

| Molecular Weight | 259.65 g/mol |

| IUPAC Name | 3-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C9H13ClF3NO2/c10-3-1-7(16)14-4-2-8(5-14,6-15)9(11,12)13/h15H,1-6H2 |

| Standard InChI Key | YWGNYLJRQYADHR-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(CO)C(F)(F)F)C(=O)CCCl |

| Canonical SMILES | C1CN(CC1(CO)C(F)(F)F)C(=O)CCCl |

Introduction

Structural Characterization and Physical Properties

3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one features a pyrrolidine ring substituted with a hydroxymethyl group and a trifluoromethyl group at the 3-position. The compound also contains a 3-chloropropan-1-one moiety attached to the nitrogen of the pyrrolidine ring. This distinctive structure combines multiple functional groups of interest in medicinal chemistry: a heterocyclic amine (pyrrolidine), a hydroxyl group, a trifluoromethyl group, and a chloroalkyl ketone unit.

The physical and chemical properties of this compound are summarized in Table 1:

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one |

| CAS Number | 2098012-31-6 |

| Molecular Formula | C₉H₁₃ClF₃NO₂ |

| Molecular Weight | 259.65 g/mol |

| Standard InChI | InChI=1S/C9H13ClF3NO2/c10-3-1-7(16)14-4-2-8(5-14,6-15)9(11,12)13/h15H,1-6H2 |

| Standard InChIKey | YWGNYLJRQYADHR-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(CO)C(F)(F)F)C(=O)CCCl |

| Physical Appearance | Solid (presumed) |

The compound's structure incorporates several key functional groups that contribute to its chemical properties and potential biological activity:

Structure-Activity Relationships and Pharmacological Relevance

The unique combination of functional groups in 3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one suggests potential biological activity based on structure-activity relationships observed in similar compounds. The pyrrolidine ring, a common structural motif in many bioactive compounds, serves as a versatile scaffold in medicinal chemistry .

Compounds containing pyrrolidine rings with specific stereochemistry and substitution patterns have been the focus of structure-activity relationship studies, particularly in the development of receptor ligands and enzyme inhibitors . The substitution pattern with a hydroxymethyl group and a trifluoromethyl group at the 3-position of the pyrrolidine ring may confer specific interactions with biological targets.

Similar compounds containing trifluoromethyl groups exhibit a range of pharmacological properties, including antiviral, antibacterial, and anticancer activities, depending on their specific substitution patterns and the biological targets they interact with. The trifluoromethyl group is known to enhance metabolic stability and increase binding affinity to target proteins in many drug molecules.

The hydroxymethyl group plays a crucial role in modulating the physicochemical properties of the compound:

Comparison with Structurally Related Compounds

To better understand the potential properties and applications of 3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, it is informative to compare it with structurally related compounds that have been more extensively studied. Table 2 provides a comparison with several related compounds:

The positional isomer 3-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one differs in the placement of the trifluoromethyl group, which may significantly affect its biological activity and physicochemical properties. Both compounds likely share similar synthetic pathways and general reactivity patterns, but the different spatial arrangement of functional groups may lead to distinct binding profiles with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume